A Technical Guide to the Chemical Properties of S-Diphenylmethyl-L-cysteine
A Technical Guide to the Chemical Properties of S-Diphenylmethyl-L-cysteine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Diphenylmethyl-L-cysteine, often abbreviated as L-Cys(Dpm)-OH, is a pivotal derivative of the amino acid L-cysteine. Its strategic importance stems from the introduction of the bulky diphenylmethyl (Dpm, also known as benzhydryl) group onto the sulfur atom. This modification serves as a robust protecting group for the reactive thiol side chain, enabling chemists to perform selective reactions on the amino and carboxyl termini without interference from the sulfhydryl moiety. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and applications, offering field-proven insights for professionals in chemical synthesis and drug development.
Core Physicochemical Characteristics
The diphenylmethyl group profoundly influences the physical properties of the parent L-cysteine molecule, transforming it from a water-soluble amino acid into a more lipophilic, crystalline solid. This alteration is fundamental to its handling, reactivity, and integration into synthetic workflows, particularly in organic solvents.
The molecular structure features a chiral center at the alpha-carbon, retaining the L-configuration of the natural amino acid, which is crucial for its use as a chiral building block in pharmaceutical synthesis.[]
Caption: Chemical Structure of S-Diphenylmethyl-L-cysteine.
A summary of its key quantitative properties is presented below.
| Property | Value | Source |
| CAS Number | 5191-80-0 | [][2][3] |
| Molecular Formula | C₁₆H₁₇NO₂S | [][2][4] |
| Molecular Weight | 287.38 g/mol | [][2] |
| Appearance | White crystalline powder | [][2] |
| Melting Point | 195-208 °C | [][2] |
| Boiling Point | 455.5 °C (predicted) | [] |
| Density | 1.24 g/cm³ (predicted) | [] |
| Purity | ≥ 99% (by TLC) | [][2] |
| Storage | Room Temperature | [][2] |
| XLogP3-AA | 0.5 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Reactivity, Stability, and the Role of the Diphenylmethyl Group
The chemical utility of S-Diphenylmethyl-L-cysteine is dominated by the properties of the S-diphenylmethyl (Dpm) group. This group is classified as an acid-labile protecting group for the thiol functionality.
Expertise & Causality: The choice of the Dpm group is a deliberate synthetic strategy. Its bulkiness provides steric hindrance that physically blocks the nucleophilic sulfur atom from participating in unwanted side reactions. Furthermore, its electronic properties make it stable to a wide range of reaction conditions, including those used for peptide coupling (e.g., carbodiimide chemistry) and mild base treatments. However, it is designed for strategic removal under specific acidic conditions. The cleavage mechanism involves the formation of a resonance-stabilized diphenylmethyl carbocation, which is readily scavenged, driving the deprotection reaction to completion. This balance of stability and controlled lability is the cornerstone of its effectiveness.[]
Reactivity Profile:
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Stability: Stable in neutral and basic media. It is also resistant to the conditions used for the removal of Fmoc (piperidine) and Boc (mild trifluoroacetic acid, TFA) protecting groups from the alpha-amino group, allowing for orthogonal protection schemes in peptide synthesis.
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Lability (Deprotection): The Dpm group is efficiently cleaved by strong acids. The most common reagent is TFA, often in the presence of scavengers like triisopropylsilane (TIS) or water to trap the released diphenylmethyl cation and prevent side reactions with other nucleophilic residues (e.g., tryptophan).
Caption: General workflow for the deprotection of the Dpm group.
Spectroscopic and Analytical Profile
A robust analytical framework is essential for verifying the identity, purity, and integrity of S-Diphenylmethyl-L-cysteine.
Trustworthiness through Self-Validation: Each analytical technique provides a piece of the structural puzzle. A correct characterization relies on the convergence of data from multiple orthogonal methods. For instance, NMR confirms the connectivity and proton/carbon environments, IR identifies key functional groups, and MS verifies the molecular mass and fragmentation pattern. Discrepancies in any one of these would invalidate the overall assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is characterized by distinct regions. The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the δ 7.2-7.5 ppm range. The methine proton of the diphenylmethyl group (-S-CH-) will be a singlet or a sharp peak around δ 5.5 ppm. The alpha- and beta-protons of the cysteine backbone will appear further upfield, typically between δ 2.5-4.0 ppm, with splitting patterns dictated by their coupling.
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¹³C NMR: The spectrum will show characteristic signals for the carboxyl carbon (~170-175 ppm), the aromatic carbons (~125-145 ppm), the alpha-carbon (~55 ppm), and the beta-carbon (~35 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the molecule's functional groups. Key absorption bands to expect include:
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~3000-3100 cm⁻¹: Aromatic C-H stretching.
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~2500-3200 cm⁻¹ (broad): N-H stretching of the amine and O-H stretching of the carboxylic acid.
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~1700-1730 cm⁻¹: C=O stretching of the carboxylic acid.
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~1580-1600 cm⁻¹: N-H bending of the primary amine.
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~1450-1500 cm⁻¹: C=C stretching within the aromatic rings.
The NIST Chemistry WebBook indicates the availability of reference IR spectral data for this compound.[4]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 288.4. Under fragmentation conditions, a characteristic loss of the cysteine moiety can occur, leading to a prominent peak for the diphenylmethyl cation at m/z 167.[3] This fragment is a key diagnostic marker for the presence of the Dpm protecting group.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the standard method for assessing the purity of S-Diphenylmethyl-L-cysteine. A typical system would employ a C18 column with a gradient elution using water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%). Detection is commonly performed using a UV detector at a wavelength between 210 and 254 nm, where the phenyl groups exhibit strong absorbance.
Experimental Methodologies
The following protocols are provided as authoritative examples for the synthesis and analysis of S-Diphenylmethyl-L-cysteine.
Protocol 1: Synthesis of S-Diphenylmethyl-L-cysteine
This procedure is adapted from established methods for the S-alkylation of cysteine.[5]
Caption: Workflow for the synthesis of S-Diphenylmethyl-L-cysteine.
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Dissolution: Dissolve L-cysteine in a suitable basic aqueous medium, such as dilute ammonium hydroxide, to deprotonate the thiol group, forming the more nucleophilic thiolate anion.
-
Reaction: To the stirred solution, add a solution of diphenylmethyl chloride (benzhydryl chloride) in a miscible organic solvent like ethanol dropwise at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting L-cysteine is consumed.
-
Precipitation: Upon reaction completion, carefully acidify the mixture with an acid like acetic acid. Adjust the pH to the isoelectric point of the product (typically pH 5-6) to induce precipitation.
-
Isolation: Collect the resulting white solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to yield the pure S-Diphenylmethyl-L-cysteine.
-
Verification: Dry the final product under vacuum and confirm its identity and purity using the analytical methods described in Section 3 (e.g., melting point, NMR, HPLC).
Protocol 2: Purity Analysis by RP-HPLC
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System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of water/acetonitrile.
-
Injection: Inject 10 µL and integrate the peak area to determine purity relative to any impurities.
Conclusion and Applications
S-Diphenylmethyl-L-cysteine is more than a simple derivative; it is an enabling tool in chemical synthesis. Its primary application is as a protected building block for the incorporation of cysteine into peptides and other complex molecules, preventing unwanted disulfide bond formation and other side reactions of the thiol group.[2] Its chirality and defined structure also make it a valuable intermediate in medicinal chemistry for the development of novel therapeutics, particularly those targeting cysteine-rich proteins or requiring a specific stereochemical orientation for biological activity.[2]
References
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PubChem. Cysteine, S-diphenylmethyl-, L-. National Center for Biotechnology Information. [Link]
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PubChem. L-Cysteine, S-(2-naphthalenyldiphenylmethyl)-. National Center for Biotechnology Information. [Link]
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NIST. Cysteine, s-(diphenylmethyl)-l-. NIST Chemistry WebBook. [Link]
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NCI Developmental Therapeutics Program. NSC 86162. [Link]
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Hiskey, R. G., & Adams, J. B., Jr. (1965). A Convenient Preparation of S-Benzhydryl-and S-Trityl-L-cysteine. The Journal of Organic Chemistry. [Link]
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Cheméo. Chemical Properties of Cysteine, s-(diphenylmethyl)-l- (CAS 39825-30-4). [Link]
